ETHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE
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Overview
Description
ETHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoate ester linked to a piperidine ring through a diethylamino carbonyl group. This structure imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diethylamino carbonyl compound.
Attachment of the Benzoate Ester: The benzoate ester is introduced through an esterification reaction, where the piperidine ring is reacted with ethyl 4-aminobenzoate under acidic conditions.
Final Coupling: The final step involves coupling the diethylamino carbonyl group to the piperidine ring, forming the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
ETHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-Dimethylaminobenzoic acid ethyl ester: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Properties
IUPAC Name |
ethyl 4-[[1-(diethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-4-22(5-2)20(26)23-13-11-15(12-14-23)18(24)21-17-9-7-16(8-10-17)19(25)27-6-3/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYWWEPGBHGWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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